molecular formula C17H25BrN6O B4836381 (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

Cat. No.: B4836381
M. Wt: 409.3 g/mol
InChI Key: UKBUOBZUXZFFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a piperazine ring substituted with an ethyl-methyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent bromination and methylation reactions introduce the bromine and methyl groups to the pyrazole ring. The piperazine ring is then synthesized and functionalized with the ethyl-methyl-pyrazole moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its specific substitution pattern and the presence of both pyrazole and piperazine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN6O/c1-5-24-11-14(12(2)20-24)10-22-6-8-23(9-7-22)17(25)16-15(18)13(3)19-21(16)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBUOBZUXZFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 5
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 6
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

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